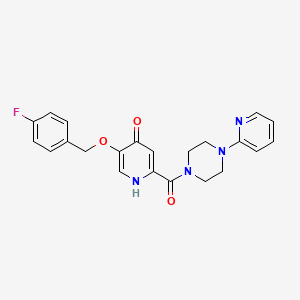
5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C22H21FN4O3 and its molecular weight is 408.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and any relevant case studies or research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1021213-40-0 |
| Molecular Formula | C22H21FN4O3 |
| Molecular Weight | 408.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of similar compounds. For instance, a series of substituted compounds were synthesized and evaluated against Mycobacterium tuberculosis. Among these, several derivatives exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as anti-tubercular agents . Although specific data on this compound is limited, its structural similarity suggests it may possess comparable activity.
Cytotoxicity and Safety Profile
In vitro evaluations have shown that many compounds derived from piperazine and pyridine structures exhibit low cytotoxicity in human cell lines such as HEK-293. For example, derivatives tested in similar studies demonstrated non-toxic profiles while inhibiting target pathogens effectively . This suggests that this compound could also be safe for human use pending further testing.
Inhibition Studies
One notable study focused on the inhibition of tyrosinase by piperazine derivatives, including those with fluorobenzyl substitutions. The results indicated that compounds with IC50 values in the low micromolar range were effective inhibitors, showcasing their potential for therapeutic applications . Although specific data for our compound is not detailed in this study, the findings support the hypothesis that similar structures can yield potent biological effects.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of various derivatives to target enzymes. These studies often reveal crucial interactions at the molecular level, providing insights into how modifications to the compound's structure can enhance its biological activity . Such research underscores the importance of structural optimization in drug design.
属性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c23-17-6-4-16(5-7-17)15-30-20-14-25-18(13-19(20)28)22(29)27-11-9-26(10-12-27)21-3-1-2-8-24-21/h1-8,13-14H,9-12,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBNXYNSUBSVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














